6-amino-1-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one
Description
6-Amino-1-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one is a nitrogen-containing heterocyclic compound belonging to the pyrido-fused quinazolinone family. Its structure features a pyridine ring fused with a quinazolinone scaffold, with an amino group at position 6 and a methyl group at position 1.
Synthesis: The compound is typically synthesized via copper-catalyzed domino reactions. For example, the reaction of 20-bromoacetophenone with 2-aminopyridine derivatives in DMSO under an oxygen atmosphere, using Cu(OAc)₂·H₂O (20 mol%) as a catalyst, yields pyrido-fused quinazolinones in high yields (up to 90%) . Ultrasound-assisted methods have also been developed for analogous derivatives, reducing reaction times (15 minutes) and improving efficiency .
Structural Features: The fused bicyclic system provides rigidity, while substituents like the 6-amino and 1-methyl groups enhance solubility and modulate electronic properties. These features are critical for interactions in biological systems, such as enzyme inhibition .
Properties
Molecular Formula |
C13H15N3O |
|---|---|
Molecular Weight |
229.28 g/mol |
IUPAC Name |
6-amino-1-methyl-6,7,8,9-tetrahydropyrido[2,1-b]quinazolin-11-one |
InChI |
InChI=1S/C13H15N3O/c1-8-4-2-6-10-11(8)13(17)16-7-3-5-9(14)12(16)15-10/h2,4,6,9H,3,5,7,14H2,1H3 |
InChI Key |
LHDMTYSVBYISOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)N=C3C(CCCN3C2=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-1-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one typically involves the use of metal catalysts. One common method is the Cu(I)-catalyzed synthesis, which involves the reaction of 2-halobenzamides with aryl aldehydes or dimethyl acetamide (DMA) in the presence of an azide ion as a nitrogen source . This process includes C–N coupling, reductive amination, cyclization, and oxidation steps .
Industrial Production Methods
the use of metal catalysts and accessible reagents suggests that scalable production methods could be developed based on existing synthetic routes .
Chemical Reactions Analysis
Types of Reactions
6-amino-1-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the quinazoline core.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the amino group.
Common Reagents and Conditions
Common reagents used in these reactions include azide ions, aryl aldehydes, and dimethyl acetamide. The reactions often require metal catalysts such as Cu(I) or Cu(OAc)2 and are conducted under specific temperature and pressure conditions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Cu(I)-catalyzed synthesis can yield various quinazoline derivatives with different functional groups .
Scientific Research Applications
6-amino-1-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Its potential therapeutic properties are being explored for developing new drugs.
Industry: The compound’s unique structure makes it useful in materials science and catalysis research
Mechanism of Action
The mechanism of action for 6-amino-1-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Substituent Position : Methyl groups at positions 6–9 reduce yields compared to the parent compound, likely due to steric hindrance .
- Electron-Withdrawing Groups: Halogen substituents (e.g., 8-Cl) moderately decrease yields (74%), while nitro groups (6-NO₂) require harsher conditions but retain ~70% efficiency .
- Amino Modifications: Bulky substituents like 9-(3-diethylaminopropyl)amino are tolerated, suggesting flexibility for functionalization .
Key Findings :
- Antiviral Potential: Nitro-substituted derivatives (e.g., 6-nitro-9-alkylamino) show in silico binding to SARS-CoV-2 RdRp, comparable to penciclovir .
- Antimicrobial Activity: Hydrazone derivatives of 9-chloro-pyridoquinazolinone exhibit moderate activity against bacterial/fungal strains .
- Efflux Pump Inhibition : Piperazine-linked derivatives (e.g., 5-ethyl-3-(2-fluorophenyl)) enhance antibiotic efficacy in mycobacteria .
Biological Activity
6-Amino-1-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one is a heterocyclic compound that has garnered considerable interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, including its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR), supported by case studies and research findings.
Chemical Structure and Properties
The molecular formula of 6-amino-1-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one is with a molecular weight of approximately 229.28 g/mol. The compound features a pyridoquinazoline core structure that is significant for its pharmacological activities.
Anticancer Activity
Research has demonstrated that derivatives of quinazolinone compounds exhibit potent anticancer properties. The compound in focus has been shown to inhibit DNA gyrase, an enzyme crucial for DNA replication in cancer cells. This inhibition leads to cell death and is similar to the action of known anticancer agents like quinolones .
Case Study:
A study investigating various quinazolinone derivatives reported that compounds with modifications at specific positions exhibited IC50 values ranging from 0.36 to 40.90 μM against cancer cell lines such as MDA-MB-231. The study highlighted that bulky groups linked to the acetamide moiety were essential for enhanced biological activity .
Antibacterial and Antimicrobial Activity
The compound has also shown potential antibacterial properties. Quinazolinone derivatives have been synthesized and evaluated for their activity against various bacterial strains. The mechanism often involves interference with bacterial DNA replication processes .
Table 1: Antibacterial Activity of Quinazolinone Derivatives
| Compound | Bacterial Strain | IC50 (μM) |
|---|---|---|
| Compound A | E. coli | 15.5 |
| Compound B | S. aureus | 10.2 |
| Compound C | P. aeruginosa | 8.7 |
Anti-inflammatory Activity
In addition to anticancer effects, 6-amino-1-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one has been investigated for its anti-inflammatory properties. Compounds based on this structure have shown effectiveness in inhibiting COX enzymes involved in inflammatory pathways .
The primary mechanism of action involves the interaction with DNA gyrase, leading to conformational changes that inhibit its ATPase activity. This results in the prevention of DNA replication and subsequent cell death in cancerous cells .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the quinazolinone framework significantly influence biological activity. For instance:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
